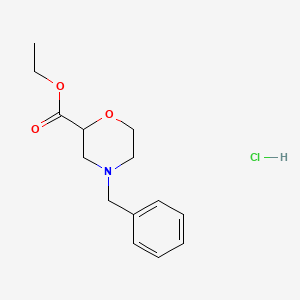
Aspalathin
Overview
Description
Aspalathin (2′,3,4,4′,6′-pentahydroxy-3′-C-β-D-glucopyranosyldihydrochalcone) is a natural C-linked glucosyl dihydrochalcone found in Aspalathus linearis, commonly known as rooibos. This South African endemic plant is widely consumed as a herbal tea and is renowned for its potent antioxidant properties. This compound has been reported to possess various pharmacological activities, including antidiabetic, anti-inflammatory, antimutagenic, antithrombotic, and xanthine oxidase inhibitory effects .
Mechanism of Action
Target of Action
Aspalathin, a natural C-linked glucosyl dihydrochalcone present in Aspalathus linearis (rooibos), has been reported to interact with several targets. It has been found to interact with mast cells, reducing their degranulation and intracellular calcium influx . It also interacts with adipocytes, reducing their differentiation and lipid accumulation . Furthermore, it has been shown to modulate both PI3K/AKT and AMPK pathways to improve substrate metabolism in adipose tissue, skeletal and cardiac muscle .
Mode of Action
This compound’s interaction with its targets leads to several changes. In mast cells, it inhibits the FcεRI signaling pathway (Lyn, Fyn, and Syk), reducing pro-inflammatory cytokine expressions by inhibiting two major transcription factors, nuclear factor of activated T cells and nuclear factor-κB . In adipocytes, it inhibits the expression of PPARγ, Ap2, and HSL, leading to decreased lipid accumulation . It also enhances the expression of nuclear factor (erythroid-derived 2)-like 2 (Nrf2) expression, an intracellular antioxidant response element .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates both PI3K/AKT and AMPK pathways to improve substrate metabolism . It also inhibits the FcεRI signaling pathway in mast cells, leading to reduced pro-inflammatory cytokine expressions .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It reduces mast cell degranulation and intracellular calcium influx, leading to reduced allergic inflammation . It also decreases lipid accumulation in adipocytes, potentially contributing to its anti-diabetic effects . Furthermore, it enhances the expression of Nrf2, providing protection against oxidative stress .
Preparation Methods
Aspalathin is primarily extracted from the leaves of Aspalathus linearis. The extraction process involves drying the leaves, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
In terms of synthetic routes, this compound can be synthesized through the glycosylation of dihydrochalcone. This involves the reaction of dihydrochalcone with a glycosyl donor in the presence of a catalyst under controlled conditions. The reaction typically requires an acidic or basic medium and is carried out at elevated temperatures to facilitate the formation of the C-glycosidic bond .
Chemical Reactions Analysis
Aspalathin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction of this compound can lead to the formation of dihydrochalcone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
The major products formed from these reactions include various derivatives of dihydrochalcone and glucosylated compounds .
Scientific Research Applications
Aspalathin has been extensively studied for its potential health benefits and applications in various fields:
Comparison with Similar Compounds
Aspalathin is unique among flavonoids due to its C-glycosylation, which enhances its stability and bioavailability. Similar compounds include:
Nothofagin: Another C-glycosylated dihydrochalcone found in rooibos, known for its anti-inflammatory and antioxidant properties.
Phloridzin: An O-glycosylated dihydrochalcone found in apples, known for its antidiabetic properties.
Eriodictyol: A flavonoid with similar antioxidant properties but lacks the C-glycosylation found in this compound.
This compound’s unique structure and diverse pharmacological activities make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O11/c22-7-14-17(28)19(30)20(31)21(32-14)16-13(27)6-12(26)15(18(16)29)10(24)4-2-8-1-3-9(23)11(25)5-8/h1,3,5-6,14,17,19-23,25-31H,2,4,7H2/t14-,17-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPUQYKWJRESOC-VJXVFPJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726949 | |
| Record name | (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-43-6 | |
| Record name | Aspalathin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6027-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


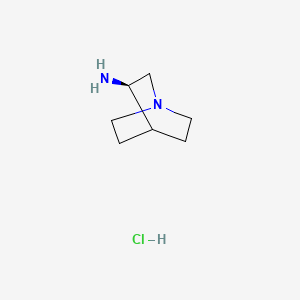
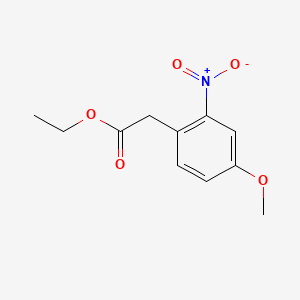
![[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B600140.png)
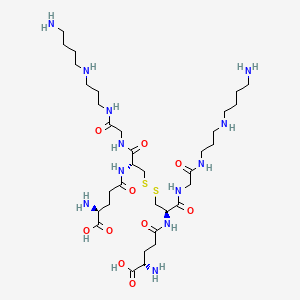
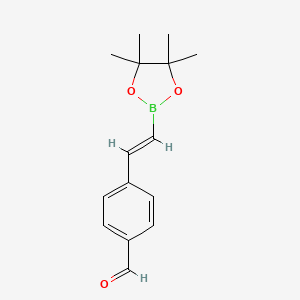
![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)

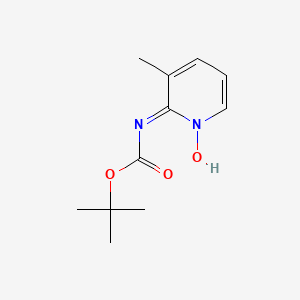



![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)

